2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-[(difluoromethyl)sulfanyl]aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
- 2-Amino-N-{2-[(methylthio)phenyl}acetamide
- 2-Amino-N-{2-[(ethylthio)phenyl}acetamide
Uniqueness
2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C9H10F2N2OS |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
2-amino-N-[2-(difluoromethylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10F2N2OS/c10-9(11)15-7-4-2-1-3-6(7)13-8(14)5-12/h1-4,9H,5,12H2,(H,13,14) |
InChI Key |
ARMQGFUXCCJQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)SC(F)F |
Origin of Product |
United States |
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